
(3E)-3-benzylidene-4H-chromen-4-ol
Overview
Description
(3E)-3-benzylidene-4H-chromen-4-ol, commonly known as benzylidene chromenol, is an organic compound with a wide range of potential applications in scientific research. It is a colorless liquid with a molecular weight of 195.25 g/mol and a melting point of -36°C. It has a sweet, woody, and slightly floral odor and is soluble in water, alcohols, and many organic solvents. Benzylidene chromenol is used in the synthesis of many other compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Scientific Research Applications
Benzylidene chromenol has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a starting material for the synthesis of other heterocyclic compounds, such as pyridines, quinolines, and thiophenes. In addition, benzylidene chromenol has been used as a ligand in various coordination complexes, as a reagent in organic synthesis, and as a catalyst for the polymerization of alkenes.
Mechanism of Action
The mechanism of action of benzylidene chromenol is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting COX-2, benzylidene chromenol reduces the production of prostaglandins, which can help to reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of benzylidene chromenol are not fully understood. However, it has been shown to have anti-inflammatory, antipyretic, and analgesic effects. In addition, it has been shown to have antioxidant and neuroprotective effects. It has also been shown to have antidiabetic and antitumor effects in animal models.
Advantages and Limitations for Lab Experiments
The main advantage of using benzylidene chromenol in lab experiments is its low cost and easy availability. It is also relatively stable and can be used in a wide range of synthetic reactions. However, it is important to note that benzylidene chromenol is a highly flammable liquid and should be handled with care.
Future Directions
The potential applications of benzylidene chromenol are still being explored. Future research could focus on the synthesis of new pharmaceuticals, agrochemicals, and dyes using benzylidene chromenol as a starting material. In addition, further research could be conducted to better understand the biochemical and physiological effects of benzylidene chromenol and to explore its potential as a therapeutic agent. Finally, research could be conducted to develop new methods for the synthesis of benzylidene chromenol and to identify new catalysts for its use in organic synthesis.
properties
IUPAC Name |
(3E)-3-benzylidene-4H-chromen-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-16-13(10-12-6-2-1-3-7-12)11-18-15-9-5-4-8-14(15)16/h1-10,16-17H,11H2/b13-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDZOJWWVMERIF-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=CC=C2)/C(C3=CC=CC=C3O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-benzylidene-4H-chromen-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



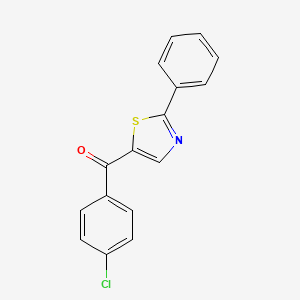
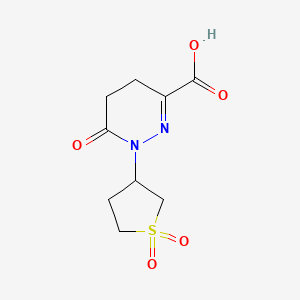
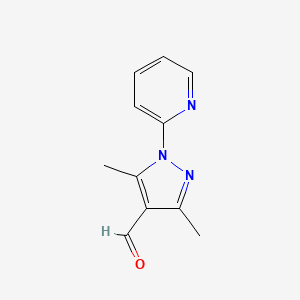
![3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B3038085.png)
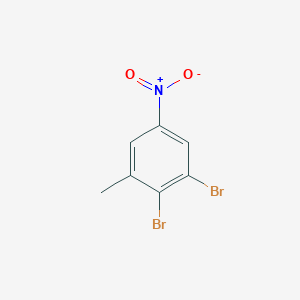
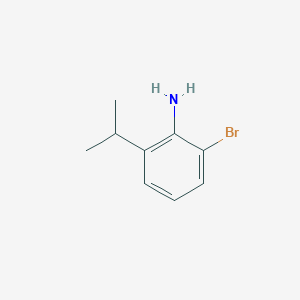
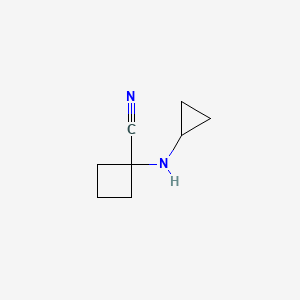
![2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3038092.png)
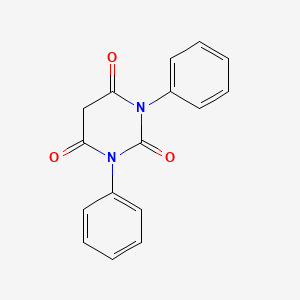
![Diethyl (acetylamino)[2-(4-methoxyphenyl)-2-oxoethyl]malonate](/img/structure/B3038096.png)
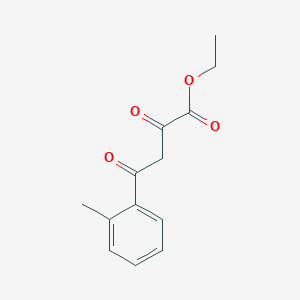
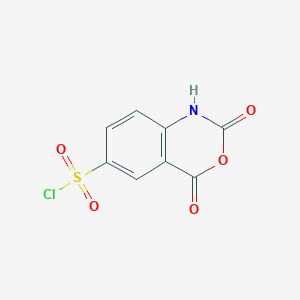

![[Bis(sodiothio)methylene]malononitrile](/img/structure/B3038103.png)